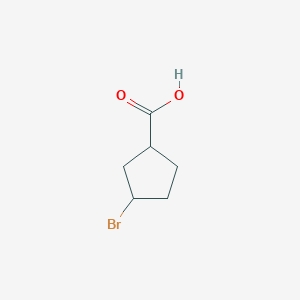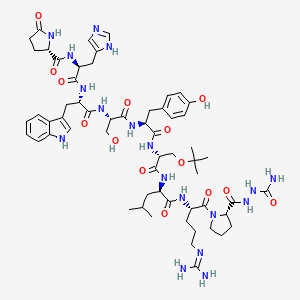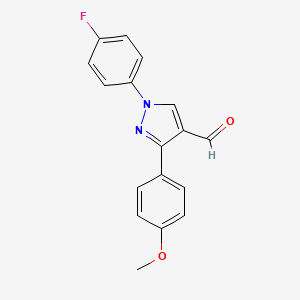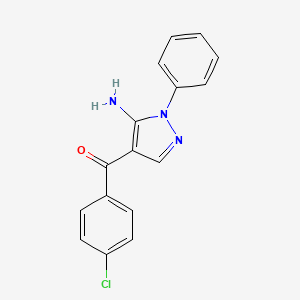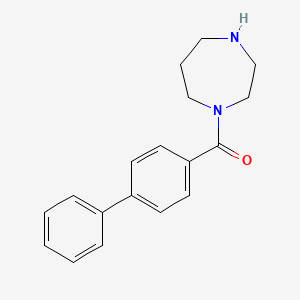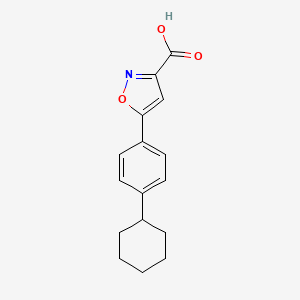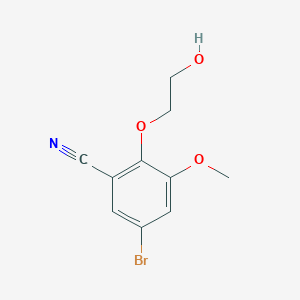
5-(2,4,6-Trimethylphenyl)-1,2-oxazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-(2,4,6-Trimethylphenyl)-1,2-oxazole-3-carboxylic acid” is a complex organic molecule. It contains an oxazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom. Attached to this ring is a carboxylic acid group (-COOH) and a trimethylphenyl group, which is a phenyl ring (a six-membered carbon ring, akin to benzene) with three methyl groups (-CH3) attached .
Chemical Reactions Analysis
The reactivity of this compound would depend on its structure and the functional groups it contains. The oxazole ring, carboxylic acid group, and trimethylphenyl group could each participate in different types of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and stability. These properties would be influenced by the compound’s molecular structure and the functional groups it contains .Aplicaciones Científicas De Investigación
Electroluminescent Devices
The compound’s derivatives have been studied for their potential use in OLEDs (Organic Light-Emitting Diodes) . The presence of the trimethylphenyl group contributes to the stability and fluorescence efficiency of the material, making it suitable for use in electroluminescent devices .
Luminescent Materials
Due to its high fluorescence efficiency, this compound can be used to create stable luminescent materials. These materials are promising for applications that require high photostability, such as in lighting and display technologies .
Catalysis
The oxazole derivative can act as a ligand in catalytic processes. Its structure allows it to coordinate with metals, facilitating various catalytic reactions including cross-coupling and oxidation processes .
Medicinal Chemistry
In medicinal chemistry, the compound can be utilized to synthesize bioactive molecules. Its carboxylic acid group can be modified to create new compounds with potential therapeutic effects .
Polymer Materials
The structural features of this compound, particularly the oxazole ring, make it a candidate for the synthesis of polymer materials . These materials can have applications in biotechnology and nanotechnology .
Sensing Devices
Due to its chemical reactivity, the compound can be used in the development of chemical sensors . These sensors can detect specific substances or changes in the environment, useful in industrial and environmental monitoring .
Pharmaceutical Intermediates
The related trimethylphenyl compounds are used as intermediates in pharmaceutical manufacturing. They can be involved in the synthesis of various drugs, highlighting the importance of this compound in the pharmaceutical industry .
Optoelectronics
The compound’s derivatives show potential in the field of optoelectronics , particularly in the development of new types of photovoltaic cells and light sensors . The trimethylphenyl group enhances the material’s electronic properties, which is crucial for these applications .
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
5-(2,4,6-trimethylphenyl)-1,2-oxazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-7-4-8(2)12(9(3)5-7)11-6-10(13(15)16)14-17-11/h4-6H,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKQVKSHZOZTPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=CC(=NO2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4,6-Trimethylphenyl)-1,2-oxazole-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

